1-(2,4-difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride
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Overview
Description
1-(2,4-difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride is a synthetic compound with a unique chemical structure that includes a difluorophenyl group and a methylsulfanyl group
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride typically involves multiple steps. One common synthetic route includes the alkylation of 1H-1,2,4-triazole at the N1-position using 2,4-difluoro-α-chloroacetophenone in the presence of potassium carbonate in refluxing toluene. This reaction yields an intermediate compound, which is then treated with trimethylsulfoxonium iodide in aqueous NaOH and toluene to produce the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2,4-difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), bases like potassium carbonate (K2CO3), and oxidizing agents like MnO2. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s difluorophenyl group and methylsulfanyl group contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(2,4-difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:
Fluconazole: A widely used antifungal drug with a similar difluorophenyl group.
1-(2,4-Difluorophenyl)biguanide hydrochloride: Another compound with a difluorophenyl group, used in proteomics research.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-methylsulfanylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NS.ClH/c1-14-6-9(13)4-7-2-3-8(11)5-10(7)12;/h2-3,5,9H,4,6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZLJCOUJRZVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(CC1=C(C=C(C=C1)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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